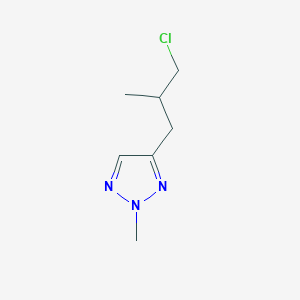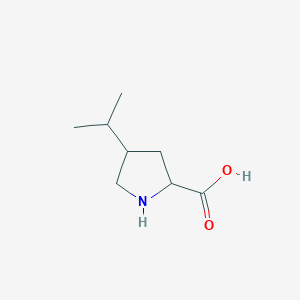
4-Isopropylpyrrolidine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylpyrrolidine-2-carboxylicacid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their unique structural properties, which include sp3 hybridization and non-planarity, allowing for diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrrolidine-2-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve the use of robust and scalable catalytic processes. For example, the borrowing hydrogen methodology using iridacycle complexes allows for the efficient synthesis of pyrrolidines from simple diols and primary amines .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the pyrrolidine ring .
Aplicaciones Científicas De Investigación
4-Isopropylpyrrolidine-2-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Isopropylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, contributing to their anticancer activity . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining the compound’s biological activity.
Comparación Con Compuestos Similares
4-Isopropylpyrrolidine-2-carboxylicacid can be compared with other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique structural features of this compound, such as the isopropyl group, contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-propan-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFSCQXCOMPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
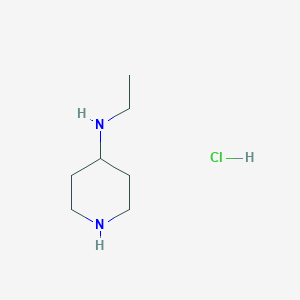
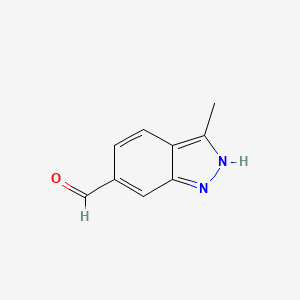
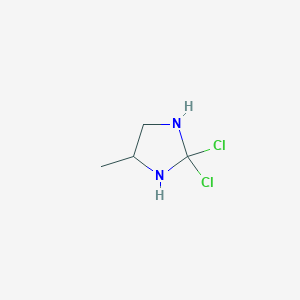
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)


![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
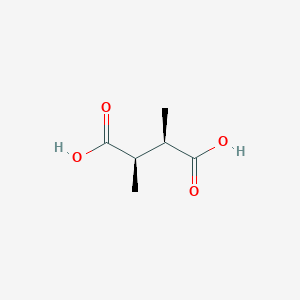
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
